molecular formula C14H22Cl2N2O3S B1595514 N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride CAS No. 4238-41-9

N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride

Cat. No.: B1595514
CAS No.: 4238-41-9
M. Wt: 369.3 g/mol
InChI Key: YFCUZWYIPBUQBD-ZOWNYOTGSA-N
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Description

N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride, also known as Nα-Tosyl-L-lysine chloromethyl ketone hydrochloride, is a chemical compound widely used in scientific research. It is a potent irreversible inhibitor of serine proteases, particularly trypsin and other trypsin-like enzymes. This compound has gained significant attention due to its diverse applications in biochemistry, molecular biology, and medicinal chemistry .

Mechanism of Action

Target of Action

Nalpha-(p-Toluenesulfonyl)-DL-lysine chloromethyl ketone hydrochloride, also known as Tos-Lys-chloromethylketone HCl, primarily targets proteases , particularly serine proteases . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis .

Mode of Action

Tos-Lys-chloromethylketone HCl acts as an irreversible inhibitor of these proteases . It forms a covalent bond with the active site of the enzyme, thereby preventing the enzyme from interacting with its natural substrates . This compound is particularly effective against chymotrypsin-like proteases and some cysteine proteases .

Biochemical Pathways

By inhibiting proteases, Tos-Lys-chloromethylketone HCl can affect various biochemical pathways. For instance, it can block the activation of enzymes involved in apoptosis (programmed cell death), thus potentially influencing cell survival . It can also interfere with the digestion process by inhibiting proteases involved in breaking down dietary proteins .

Result of Action

The inhibition of proteases by Tos-Lys-chloromethylketone HCl can lead to various molecular and cellular effects. For example, it can prevent the breakdown of specific proteins, leading to their accumulation in cells . In the context of disease, this could potentially slow down disease progression. For instance, in cancer, where certain proteases are often overactive, inhibiting these enzymes could help control the growth and spread of cancer cells .

Action Environment

The action, efficacy, and stability of Tos-Lys-chloromethylketone HCl can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues. For instance, the compound’s inhibitory activity might be affected by the pH of the environment, as pH can influence the compound’s ionization state and, consequently, its interaction with the target proteases .

Biochemical Analysis

Biochemical Properties

Tos-Lys-chloromethylketone hydrochloride is an irreversible inhibitor of lysyl endopeptidase and other proteases such as trypsin, ficin, papain, and clostripain . It interacts with the active site of these enzymes, forming a covalent bond that inactivates the enzyme. This compound is also known to inhibit activated caspase proteases, which play a crucial role in apoptosis . The interaction between Tos-Lys-chloromethylketone hydrochloride and these enzymes is highly specific, making it a valuable tool for studying protease function and regulation.

Cellular Effects

Tos-Lys-chloromethylketone hydrochloride has significant effects on various types of cells and cellular processes. It inhibits the activation of nuclear factor kappa B, which in turn blocks the induction of inducible nitric oxide synthase and cyclooxygenase-2 transcription . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. Additionally, Tos-Lys-chloromethylketone hydrochloride has been shown to prevent DNA endonucleolytic cleavage during apoptosis, thereby inhibiting apoptosis in certain cell types .

Molecular Mechanism

The molecular mechanism of Tos-Lys-chloromethylketone hydrochloride involves the alkylation of specific amino acid residues in the active site of target enzymes. For example, it alkylates the histidine-46 residue in the active site of trypsin, leading to enzyme inactivation . This compound also inhibits other proteases by alkylating essential sulfhydryl groups involved in their catalytic mechanisms . Additionally, Tos-Lys-chloromethylketone hydrochloride interferes with the lipopolysaccharide-induced nitric oxide synthase gene expression in rat alveolar macrophages .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tos-Lys-chloromethylketone hydrochloride can change over time. The compound is stable when stored desiccated at -20°C and can be dissolved in water, methanol, or dimethyl sulfoxide . Its solutions are unstable above pH 6.0, with significant degradation occurring at higher pH levels . Long-term effects on cellular function have been observed, including inhibition of apoptosis and protein breakdown in certain cell types .

Dosage Effects in Animal Models

The effects of Tos-Lys-chloromethylketone hydrochloride vary with different dosages in animal models. At low concentrations, it effectively inhibits target proteases without causing significant toxicity . At higher doses, toxic effects such as inhibition of protein synthesis and induction of apoptosis have been observed . These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

Tos-Lys-chloromethylketone hydrochloride is involved in various metabolic pathways, primarily through its interaction with proteases. It inhibits enzymes such as trypsin, ficin, papain, and clostripain, affecting protein degradation and turnover . Additionally, it interferes with the lipopolysaccharide-induced nitric oxide synthase gene expression, impacting nitric oxide production and related metabolic processes .

Transport and Distribution

Within cells and tissues, Tos-Lys-chloromethylketone hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. Its localization and accumulation are influenced by these interactions, affecting its overall activity and function . The compound’s distribution within cells can impact its effectiveness in inhibiting target enzymes and modulating cellular processes.

Subcellular Localization

Tos-Lys-chloromethylketone hydrochloride exhibits specific subcellular localization, which can influence its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target enzymes and the subsequent inhibition of their activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride is synthetically prepared through a series of chemical reactionsThe reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high efficiency and consistency. The compound is then purified through crystallization or chromatography techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, nucleophiles, and solvents like methanol and dimethyl sulfoxide. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and efficiency .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, alkylation reactions with proteins result in modified proteins with altered enzymatic activity .

Scientific Research Applications

N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride is unique due to its specificity for trypsin-like serine proteases and its ability to form stable covalent bonds with the enzyme’s active site. This specificity makes it a valuable tool in biochemical research and therapeutic development .

Properties

IUPAC Name

N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-4-methylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O3S.ClH/c1-11-5-7-12(8-6-11)21(19,20)17-13(14(18)10-15)4-2-3-9-16;/h5-8,13,17H,2-4,9-10,16H2,1H3;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCUZWYIPBUQBD-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCN)C(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045807
Record name N-alpha-p-Tosyl-L-lysine chloromethyl ketone hydrochloride
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Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4272-74-6, 4238-41-9
Record name Nα-p-Tosyl-L-lysine chloromethyl ketone hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tosyl-L-lysine chloromethylketone hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-alpha-p-Tosyl-L-lysine chloromethyl ketone hydrochloride
Source EPA DSSTox
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Record name (S)-N-[5-amino-1-(chloroacetyl)pentyl]-p-toluenesulphonamide monohydrochloride
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Record name p-N-(7-amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride
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N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride
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N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride
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N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride
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